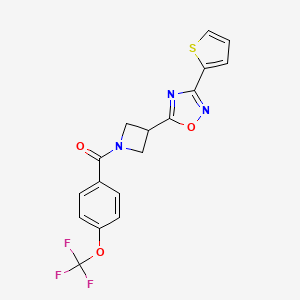

(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H12F3N3O3S and its molecular weight is 395.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxetane Moieties in Drug Candidates

Oxetane moieties, similar to the one potentially present or related to the target compound, are increasingly used by the pharmaceutical industry. They are valued for their ability to improve physicochemical parameters and metabolic stability of drug candidates. A study focused on the in vitro metabolism of a spiro oxetane-containing compound, highlighting the enzymatic hydration and ring opening, catalyzed by microsomal epoxide hydrolase, expanding the enzyme's substrate specificity to include oxetanyl rings (Li et al., 2016).

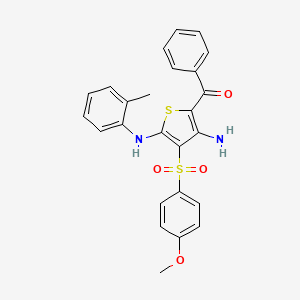

Synthesis and Characterization of Novel Compounds

Research involving the synthesis and characterization of novel compounds with thiophene and oxadiazole structures, similar to the compound of interest, has been conducted to understand their structural properties. These studies often use methods like UV, IR, NMR, and high-resolution mass spectrometry, along with density functional theory (DFT) calculations for structural optimization and analysis. Such research aids in the exploration of their potential applications, including antibacterial activity (Shahana & Yardily, 2020).

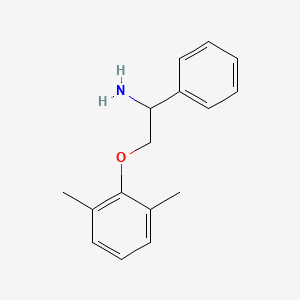

Metabolism of Strained Rings

The metabolism of compounds containing strained rings, which could be structurally related to the target compound, is significant for understanding their biotransformation. For example, a study on AZD1979, a compound with a strained spiro-azetidine ring, discovered a direct conjugation pathway catalyzed by glutathione transferases without prior substrate bioactivation. This research contributes to the knowledge of how strained heterocycles, including spiro-fused ring systems, undergo metabolic transformations (Li et al., 2019).

Mechanism of Action

Thiophene

Thiophene is a five-membered heterocyclic compound with the formula C4H4S. Thiophenes are important in various industries including pharmaceuticals, dyes, and plastics due to their chemical properties .

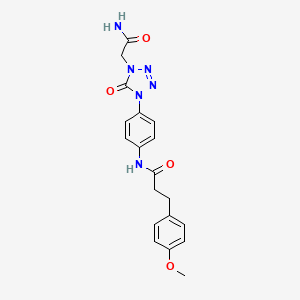

Oxadiazole

Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their wide range of biological activities and are used in the development of various drugs .

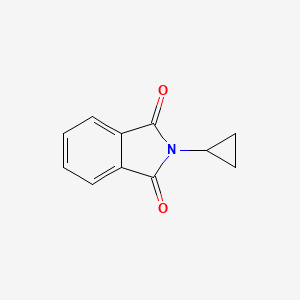

Azetidine

Azetidines are four-membered heterocyclic compounds containing three carbon atoms and one nitrogen atom. They are used as building blocks in the synthesis of various biologically active compounds .

Trifluoromethoxy group

The trifluoromethoxy group (-OCF3) is a substituent known for its strong electron-withdrawing properties. It can influence the electronic properties of the whole molecule, potentially affecting its reactivity and interactions with biological targets .

Properties

IUPAC Name |

[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O3S/c18-17(19,20)25-12-5-3-10(4-6-12)16(24)23-8-11(9-23)15-21-14(22-26-15)13-2-1-7-27-13/h1-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETMESCVUSUIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)

![5-(Naphthalen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2502584.png)

![[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B2502586.png)

![(E)-4-(Dimethylamino)-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-enamide](/img/structure/B2502588.png)